Methyl 4-methyl-6-phenoxynicotinate
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Overview
Description
Methyl 4-methyl-6-phenoxynicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid and features a phenoxy group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methyl-6-phenoxynicotinate can be achieved through several methods. One common approach involves the esterification of 4-methyl-6-phenoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-6-phenoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 4-methyl-6-phenoxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-methyl-6-phenoxynicotinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenoxy group and the nicotinate structure play crucial roles in binding to these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.
Methyl 6-phenoxynicotinate: Similar structure but lacks the methyl group at the 4-position.
Uniqueness: Methyl 4-methyl-6-phenoxynicotinate is unique due to the presence of both the phenoxy group and the methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications that require these unique features.
Biological Activity
Methyl 4-methyl-6-phenoxynicotinate is a compound belonging to the class of nicotinates, characterized by its unique structure that includes a phenoxy group attached to a pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound includes a methyl group at the 4-position and a phenoxy group at the 6-position of the nicotinic acid moiety. This specific substitution pattern contributes to its distinct chemical properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C13H13NO3 |
Molecular Weight | 231.25 g/mol |
Appearance | White crystalline solid |
The biological activity of this compound involves interactions with specific molecular targets that can lead to various biological effects. For instance, it may inhibit certain enzymes or receptors, thereby affecting neurotransmission and potentially exhibiting vasodilatory effects similar to other nicotinates. The compound is thought to act by promoting the release of local prostaglandins, which mediate vasodilation and enhance blood flow at the site of application .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The precise mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cells, primarily through the activation of caspase pathways and inhibition of cell proliferation. For example, in a study on human cancer cell lines, this compound displayed IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Case Studies
- In Vitro Study on Anticancer Activity : A study conducted on human breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (IC50 = 12 µM). The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Efficacy Assessment : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
This compound can be compared with other nicotinic acid derivatives based on their biological activities:
Compound Name | Unique Features | Biological Activity |
---|---|---|
Methyl Nicotinate | No phenoxy substitution | Basic vasodilatory action |
Methyl 6-(2,4-difluorophenoxy)nicotinate | Difluorophenoxy group | Altered pharmacokinetics |
Methyl 4-methylnicotinate | Lacks phenoxy group | Focused on metabolic modulation |
This compound stands out due to its enhanced vasodilatory effects attributed to the phenoxy substitution, which may confer additional therapeutic benefits compared to structurally similar compounds.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 4-methyl-6-phenoxypyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-10-8-13(15-9-12(10)14(16)17-2)18-11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
GDHZVMHDPCKSDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)OC2=CC=CC=C2 |
Origin of Product |
United States |
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